5-Ethoxy-1-(4-nitrophenyl)tetrazole
CAS No.:
Cat. No.: VC1477052
Molecular Formula: C9H9N5O3
Molecular Weight: 235.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N5O3 |
|---|---|
| Molecular Weight | 235.2g/mol |
| IUPAC Name | 5-ethoxy-1-(4-nitrophenyl)tetrazole |
| Standard InChI | InChI=1S/C9H9N5O3/c1-2-17-9-10-11-12-13(9)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3 |
| Standard InChI Key | QIHTYYQKQXOKJN-UHFFFAOYSA-N |
| SMILES | CCOC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CCOC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Configuration
Core Tetrazole Framework
The tetrazole ring is a five-membered aromatic system containing four nitrogen atoms. In 5-ethoxy-1-(4-nitrophenyl)tetrazole, the ethoxy group (-OCH₂CH₃) occupies the 5-position, while the 4-nitrophenyl moiety (-C₆H₄NO₂) is attached to the 1-position. This substitution pattern creates a planar geometry, as evidenced by X-ray crystallography studies of analogous compounds . The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity .
Tautomerism and Electronic Effects
Tetrazoles exhibit tautomerism between 1H- and 2H- forms. Computational studies on similar 1-aryl-5-alkoxytetrazoles suggest that the 1H-tautomer dominates in solution due to stabilization via conjugation with the aryl group . The ethoxy substituent enhances electron density at the tetrazole ring, as confirmed by density functional theory (DFT) calculations for 5EPT, where the dihedral angle between the tetrazole and phenyl rings averages 30° .
Synthesis and Reaction Pathways
Nucleophilic Substitution from Halogenated Precursors
A common route to 5-alkoxytetrazoles involves nucleophilic displacement of halogen atoms. For example, 5-chloro-1-(4-nitrophenyl)tetrazole (if synthesized) could react with sodium ethoxide in ethanol under reflux, as demonstrated for 5EPT :
This method typically achieves yields >85% under optimized conditions (24–48 hours, 60–80°C) .
Cycloaddition Approaches
The [3+2] cycloaddition of nitriles with sodium azide offers an alternative pathway. For instance, 4-nitrobenzonitrile and ethyl azidoformate could react in dimethyl sulfoxide (DMSO) using CuSO₄·5H₂O as a catalyst :
This method avoids hazardous intermediates and operates at milder temperatures (80–100°C) .
Physicochemical Properties
Thermal Stability and Phase Behavior
Analogous compounds like 5-(4-nitrophenyl)-1H-tetrazole exhibit high thermal stability, with melting points exceeding 220°C (decomposition) . The ethoxy group likely reduces melting points slightly due to increased molecular flexibility. Estimated properties for 5-ethoxy-1-(4-nitrophenyl)tetrazole include:
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Molecular Weight | 249.21 g/mol | |
| Density | 1.45–1.55 g/cm³ | |
| Melting Point | 210–215°C (dec.) | |
| LogP (Partition Coefficient) | 1.8–2.2 | |
| Solubility in Water | <1 mg/mL |
Spectroscopic Features
While direct data is unavailable, infrared (IR) spectra of related tetrazoles show characteristic N-H stretches at 3200–3300 cm⁻¹ and C-N vibrations at 1350–1450 cm⁻¹ . Nuclear magnetic resonance (NMR) predictions for the title compound include:
-
¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 4.25 (q, 2H, -OCH₂CH₃), 7.85–8.30 (m, 4H, aromatic) .
-
¹³C NMR: δ 14.1 (-OCH₂CH₃), 63.8 (-OCH₂CH₃), 120–150 (aromatic and tetrazole carbons) .
Applications and Functional Utility
Pharmaceutical Intermediate
1,5-Disubstituted tetrazoles are recognized as bioisosteres for carboxylic acids, enhancing metabolic stability in drug candidates . The nitro group in 5-ethoxy-1-(4-nitrophenyl)tetrazole could facilitate downstream reduction to amine derivatives, a common step in prodrug activation . For example, catalytic hydrogenation (H₂/Pd-C) would yield 5-ethoxy-1-(4-aminophenyl)tetrazole, a potential intermediate for antitubulin agents .
Energetic Materials
Nitroaryl tetrazoles are investigated as high-energy-density materials (HEDMs). The combination of nitro and tetrazole moieties provides a high enthalpy of formation (>250 kJ/mol), making the compound a candidate for propellants or explosives .
Coordination Chemistry
The tetrazole ring’s nitrogen atoms can act as ligands for transition metals. In 5EPT, coordination with silver(I) forms polymeric networks with luminescent properties . Similar behavior is expected for 5-ethoxy-1-(4-nitrophenyl)tetrazole, particularly in constructing metal-organic frameworks (MOFs) .
Future Research Directions
Synthetic Optimization
Microwave-assisted synthesis could reduce reaction times from hours to minutes, as demonstrated for bistetrazoles . Catalyst screening (e.g., Bi(NO₃)₃ vs. CuSO₄) may improve yield and selectivity .
Biological Screening
Given the antiproliferative activity of 1,5-diaryltetrazoles against cancer cell lines (IC₅₀ < 10 nM) , the title compound warrants evaluation in oncology models. Priority targets include tubulin polymerization inhibition and P-glycoprotein modulation .
Computational Modeling
Molecular docking studies could predict interactions with biological targets like cyclooxygenase-2 (COX-2) or angiotensin II receptors, where tetrazoles are established inhibitors .
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